chemical structure and molecular weight of Benzenamine, N-(1-hydrazino-2-nitroethenyl)-
chemical structure and molecular weight of Benzenamine, N-(1-hydrazino-2-nitroethenyl)-
This technical guide details the chemical structure, molecular weight, and synthetic context of Benzenamine, N-(1-hydrazino-2-nitroethenyl)- , a specific "push-pull" alkene derivative used primarily as a versatile intermediate in heterocyclic synthesis.
Core Identity & Molecular Metrics[1][2][3]
This compound belongs to the class of 1,1-diamino-2-nitroethenes (also known as nitroketene aminals). It is characterized by a "push-pull" electronic structure where the electron-withdrawing nitro group is conjugated with two electron-donating nitrogen atoms (one from the aniline moiety, one from the hydrazine).
Quantitative Data Summary
| Property | Value | Notes |
| IUPAC Name | N-(1-Hydrazinyl-2-nitroethenyl)aniline | Also: 1-Anilino-1-hydrazino-2-nitroethene |
| CAS Index Name | Benzenamine, N-(1-hydrazino-2-nitroethenyl)- | Standard Chemical Abstracts Service nomenclature |
| Molecular Formula | C₈H₁₀N₄O₂ | |
| Molecular Weight | 194.19 g/mol | Average Mass |
| Monoisotopic Mass | 194.080376 Da | Based on ¹²C, ¹H, ¹⁴N, ¹⁶O |
| Exact Mass | 194.0804 | |
| Element Count | C: 8, H: 10, N: 4, O: 2 | |
| Composition | C (49.48%), H (5.19%), N (28.85%), O (16.48%) | Elemental Analysis Targets |
Structural Analysis & Chemical Connectivity
The "Push-Pull" Electronic System
The stability and reactivity of this molecule are governed by the conjugation between the donor amino groups and the acceptor nitro group.
-
Donors: The lone pairs on the aniline nitrogen and the hydrazine nitrogen (
hybridized) donate electron density into the -system. -
Acceptor: The nitro group at the C2 position strongly withdraws this density.
-
Result: The C=C double bond is highly polarized. The C1 carbon (attached to nitrogens) is electrophilic in precursors but becomes stabilized by resonance in the final product, reducing its susceptibility to nucleophilic attack compared to the precursor.
Stereochemistry and Intramolecular Hydrogen Bonding
These compounds typically exist as the (E)-isomer or (Z)-isomer stabilized by a strong Intramolecular Hydrogen Bond (IMHB) between the amino NH and the nitro oxygen.
-
IMHB: A pseudo-six-membered ring is formed involving
. This "locks" the conformation, making the molecule planar and stable. -
Tautomerism: While imine tautomers are theoretically possible, the enamine form is energetically favored due to the extended conjugation with the nitro group.
Structural Visualization (DOT Diagram)
Figure 1: Connectivity and electronic "push-pull" interactions stabilizing the N-(1-hydrazino-2-nitroethenyl)benzenamine structure.
Synthetic Methodology
The synthesis of N-(1-hydrazino-2-nitroethenyl)benzenamine generally proceeds via the displacement of methylthio groups from a nitroketene dithioacetal precursor. This is a standard protocol in heterocyclic chemistry for generating 1,1-diamino-2-nitroethenes.
Step-by-Step Protocol
Precursor: 1,1-Bis(methylthio)-2-nitroethylene (CAS: 13623-94-4).
Reaction Workflow:
-
Step A (First Displacement): React 1,1-bis(methylthio)-2-nitroethylene with Aniline (1.0 eq) in refluxing ethanol.
-
Step B (Second Displacement): React the intermediate with Hydrazine Hydrate (1.0 - 1.2 eq) in ethanol or acetonitrile.
Synthesis Pathway Diagram
Figure 2: Stepwise displacement synthesis from nitroketene dithioacetal.
Spectroscopic Characterization
To validate the structure in a laboratory setting, researchers should look for the following spectral signatures.
| Technique | Expected Signal | Mechanistic Origin |
| ¹H NMR | Singlet | Vinylic proton ( |
| ¹H NMR | Broad Singlets | NH protons (Aniline/Hydrazine). Deshielded by H-bonding to Nitro group. |
| IR | 1580 – 1620 cm⁻¹ | C=C stretch (polarized). |
| IR | 1320 – 1500 cm⁻¹ | Nitro group ( |
| MS (ESI) | Protonated molecular ion. |
Applications in Drug Development
This compound is rarely an end-product; it is a high-value intermediate .
-
Pyrazole Synthesis: Acid-catalyzed cyclization of the hydrazino group onto the nitro-alkene backbone (often requiring an adjacent carbonyl or nitrile in modified derivatives) yields functionalized pyrazoles.
-
Energetic Materials: Analogous structures (like FOX-7) are studied for insensitivity.[3] The nitroenamine motif provides stability.
-
Chemosensors: The hydrazine moiety can react with aldehydes/ketones to form hydrazones, which often exhibit fluorescence changes, useful in sensing applications.
References
-
PubChem. Benzenamine, N,N-dimethyl-2-nitro- (Analogous Nitroaniline Data).[4] National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Benzenamine, 2,4-dinitro-N-phenyl-. National Institute of Standards and Technology.[5] Available at: [Link]
-
Royal Society of Chemistry. Reactivity of 1,1-bis(methylthio)-2-nitroethylene. (General reactivity context for nitroketene aminals). Available at: [Link]
